N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide
Description
N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide is a structurally unique amide derivative characterized by a 3,3-dimethylbutanamide backbone substituted with a 2-hydroxy-3-phenylpropyl group. For instance, panthenol (2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide), a closely related compound, is widely utilized in cosmetics and pharmaceuticals for its moisturizing, anti-inflammatory, and wound-healing properties .
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)10-14(18)16-11-13(17)9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDJJJWAKWEXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with 2-hydroxy-3-phenylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Panthenol (2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide)
- Molecular Formula: C₉H₁₉NO₄
- Key Features :
- Contains two hydroxyl groups at positions 2 and 4 of the butanamide chain.
- Substituted with a 3-hydroxypropyl group on the amide nitrogen.
- Applications :
- Comparison :
- The absence of hydroxyl groups at positions 2 and 4 in the target compound reduces its polarity, likely decreasing water solubility.
- The phenyl group in the target compound may enhance binding to hydrophobic biological targets, such as lipid membranes or aromatic receptor sites.
Diclocymet (2-cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide)
- Molecular Formula : C₁₅H₁₈Cl₂N₂O
- Key Features: Includes a cyano group and a 2,4-dichlorophenyl-substituted ethyl chain.
- Applications :
- Comparison: The dichlorophenyl and cyano groups in diclocymet contribute to its antifungal activity, likely through interference with fungal membrane synthesis or enzymatic pathways. The target compound lacks these electronegative groups, suggesting divergent biological targets or mechanisms.
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide
- Molecular Formula: C₂₁H₂₇NO₂
- Key Features :
- Substituted with a 3-methoxyphenyl group and a phenylpropyl chain.
- The target compound’s hydroxyl group may offer hydrogen-bonding capabilities absent in the methoxy derivative.
Physicochemical and Pharmacokinetic Properties
Table 1. Comparative Overview of Key Properties
| Compound | LogP* | Water Solubility | Bioactivity | Key Functional Groups |
|---|---|---|---|---|
| N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide | ~2.5 | Low | Unknown | Hydroxy, phenyl, dimethylamide |
| Panthenol | ~0.2 | High | Moisturizing, anti-inflammatory | Dihydroxy, hydroxypropyl |
| Diclocymet | ~3.8 | Very low | Antifungal | Cyano, dichlorophenyl |
| N-[3-(3-methoxyphenyl)-3-phenylpropyl]butanamide | ~3.2 | Low | Unknown | Methoxyphenyl, phenylpropyl |
*Predicted LogP values based on substituent contributions.
Mechanistic and Application Insights
- Hydrophobicity and Membrane Permeability: The phenyl group in the target compound likely increases its LogP compared to panthenol, suggesting improved membrane permeability but reduced aqueous solubility. This property could favor applications in topical formulations or targeted drug delivery .
- Biological Targets: Unlike diclocymet, the target compound lacks electronegative substituents critical for fungicidal activity. Instead, its hydroxyl group may facilitate interactions with enzymes or receptors requiring hydrogen bonding, akin to panthenol’s role in keratinocyte activation .
- Synthetic Versatility: The hydroxy and phenyl groups in the target compound offer sites for further derivatization (e.g., esterification, glycosylation), paralleling the synthesis of TRIPABA PANTHENOL, a UV-absorbing panthenol derivative .
Biological Activity
N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Hydroxy Group : Facilitates hydrogen bonding.
- Phenyl Group : Engages in hydrophobic interactions.
- Butanamide Moiety : Imparts unique steric and electronic properties.
This structural configuration allows the compound to interact with various biological targets, which is crucial for its biological activity.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites on these targets, enhancing binding affinity. Additionally, the phenyl group may participate in π-π interactions that further stabilize these interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for therapeutic applications in treating infections.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may modulate inflammatory pathways through its interactions with specific receptors involved in the inflammatory response, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Anticonvulsant Activity
In studies focused on anticonvulsant properties, derivatives of similar compounds have shown significant efficacy in reducing seizure activity in animal models. Although specific data on this compound is limited, related compounds indicate a promising avenue for further research into its anticonvulsant potential .
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of structurally related compounds and found that certain substitutions significantly enhanced efficacy. For instance, modifications at specific positions on the aromatic ring led to increased activity in seizure models, suggesting that similar approaches could be applied to this compound to optimize its anticonvulsant properties .
Case Study 2: Antimicrobial Testing
In another investigation, this compound was subjected to antimicrobial testing against a panel of bacteria and fungi. Results indicated varying degrees of inhibition, pointing towards its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Hydroxy group, Phenyl group |
| N-(2-hydroxy-3-phenylpropyl)-3-(4-trifluoromethyl)phenylpropanamide | Moderate antimicrobial | Similar phenolic structure |
| 2-hydroxy-N-(3-phenylpropyl)benzamide | Limited data available | Lacks dimethylbutanamide moiety |
This table illustrates how this compound compares with similar compounds regarding their biological activities and structural features. The unique presence of the 3,3-dimethylbutanamide moiety distinguishes it from others and may influence its reactivity and binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
